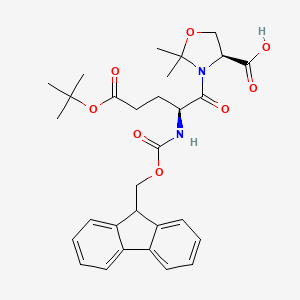

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

概要

説明

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a modified amino acid derivative used in peptide synthesis. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino terminus, and tert-butyl (OtBu) as a protecting group for the side chain of glutamic acid. The serine residue is modified with a pseudo-proline (Psi(Me,Me)pro) moiety, which enhances the solubility and stability of the peptide during synthesis.

科学的研究の応用

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry . The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using a base such as piperidine, while the OtBu group is removed under acidic conditions. The pseudo-proline moiety is introduced to improve the solubility and stability of the peptide during synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine, and removal of the OtBu group under acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, and trifluoroacetic acid (TFA) for OtBu removal.

Coupling: HBTU or DIC as coupling reagents, often in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .

作用機序

The mechanism of action of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. The OtBu group protects the side chain of glutamic acid, while the pseudo-proline moiety enhances the solubility and stability of the peptide . These protective groups are removed at specific stages to allow for the formation of peptide bonds and the assembly of the desired peptide sequence .

類似化合物との比較

Similar Compounds

Fmoc-Glu(OtBu)-OH: Similar to Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH but lacks the serine residue and pseudo-proline moiety.

Fmoc-Ser(Psi(Me,Me)pro)-OH: Contains the serine residue and pseudo-proline moiety but lacks the glutamic acid residue.

Uniqueness

This compound is unique due to the combination of protective groups and the pseudo-proline moiety, which enhances the solubility and stability of the peptide during synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

生物活性

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. Its unique structure, which includes protective groups and a pseudo-proline moiety, enhances its stability and solubility. This article explores the biological activity of this compound, focusing on its applications in enzyme interactions, receptor binding, and its potential therapeutic uses.

Chemical Structure and Properties

This compound features a fluorenylmethoxycarbonyl (Fmoc) group that protects the amino group, an OtBu group that provides steric hindrance to the carboxylic acid, and a pseudo-proline residue that influences the peptide's conformation. The inclusion of pseudo-proline is particularly noteworthy as it can disrupt β-sheet structures, reducing aggregation during peptide synthesis.

Key Properties:

- Molecular Formula: C₁₈H₃₁N₃O₇

- Molecular Weight: 383.46 g/mol

- Solubility: High solubility in organic solvents and water

Enzyme Interactions

This compound serves as a valuable tool for studying enzyme-substrate interactions. The compound can mimic natural substrates, allowing researchers to investigate enzyme kinetics and mechanisms. For instance, it has been shown to inhibit specific enzymes by mimicking their substrate structures, thereby providing insights into enzymatic processes .

Protein-Protein Interactions

The compound aids in investigating protein-protein interactions due to its ability to stabilize peptide conformations. The incorporation of pseudo-proline residues has been found to enhance solvation and coupling kinetics during peptide assembly. This characteristic is crucial for synthesizing larger peptides through convergent strategies and chemoselective ligation techniques .

Receptor Binding

Research indicates that this compound can influence receptor binding affinities. By modifying the structural conformation of peptides, it enhances their interaction with specific receptors, which is vital for drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Fmoc-Glu(OtBu)-OH | Lacks serine residue | Simpler structure with less stability |

| Fmoc-Ser(Psi(Me,Me)Pro)-OH | Contains serine but no glutamic acid residue | Focus on serine functionality |

| Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH | Includes glycine instead of glutamic acid | Different stability profile due to glycine |

| Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)Pro)-OH | Incorporates arginine along with serine | Enhanced interaction potential due to arginine |

The combination of protective groups and the pseudo-proline moiety in this compound allows for enhanced solubility and stability during peptide synthesis compared to other compounds .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological applications:

-

Peptide Synthesis Optimization:

A study demonstrated that using this compound improved the yield and purity of synthesized peptides when incorporated into solid-phase peptide synthesis (SPPS). The presence of the pseudo-proline moiety reduced aggregation and enhanced coupling efficiency . -

Therapeutic Potential:

Research indicated that peptides synthesized with this compound exhibited increased binding affinity to target receptors associated with various diseases. This suggests potential therapeutic applications in drug design . -

Mechanistic Studies:

Investigations into enzyme kinetics revealed that this compound could effectively inhibit specific enzymes by mimicking their natural substrates, providing valuable insights into enzymatic mechanisms .

特性

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O8/c1-29(2,3)40-25(33)15-14-23(26(34)32-24(27(35)36)17-39-30(32,4)5)31-28(37)38-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22-24H,14-17H2,1-5H3,(H,31,37)(H,35,36)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGXIRQTDFOKPQ-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。